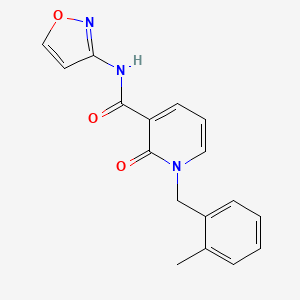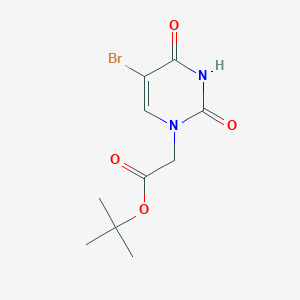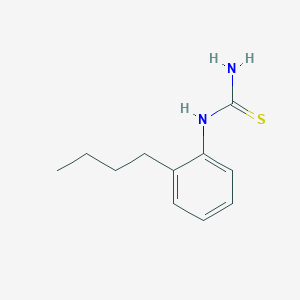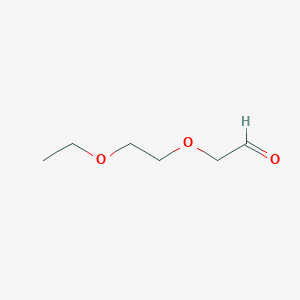amine CAS No. 91189-09-2](/img/structure/B2973860.png)
[(1-Benzylpyrrolidin-3-yl)methyl](2,2,2-trifluoroethyl)amine
Übersicht
Beschreibung
“(1-Benzylpyrrolidin-3-yl)methylamine” is a chemical compound with the IUPAC name N-[(1-benzyl-3-pyrrolidinyl)methyl]-2,2,2-trifluoroethanamine . It has a molecular weight of 272.31 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19F3N2/c15-14(16,17)11-18-8-13-6-7-19(10-13)9-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 . This indicates that the compound contains a total of 39 bonds, including 20 non-H bonds, 6 multiple bonds, 5 rotatable bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)11-18-8-13-6-7-19(10-13)9-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBWFNQLKOWTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNCC(F)(F)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)


![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)
![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)


![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)
![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)
![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)

![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate](/img/structure/B2973798.png)